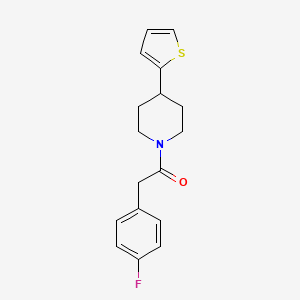
2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 2-trifluoromethylindoles, has been described in the literature . An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions is described, which selectively introduces trifluoromethyl to indoles on the C2 position .
Chemical Reactions Analysis
Indole derivatives have been found to participate in various chemical reactions . For instance, indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. This suggests that 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have shown promise in anticancer research. The unique structure of these compounds allows them to bind with high affinity to multiple receptors, which can be beneficial in developing new cancer treatments .
Anti-HIV Activity
Indole derivatives have been used in the development of anti-HIV drugs. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported for their molecular docking studies as an anti-HIV-1 .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them potential candidates for the development of new antimicrobial drugs. These compounds could be used to combat a variety of bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Antimalarial Activity
Indole derivatives have been used in the development of antimalarial drugs. Their unique structure allows them to interfere with the life cycle of the malaria parasite, making them potential candidates for new antimalarial treatments .
Treatment of Castration-Resistant Prostate Cancer
A specific derivative of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, known as 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789), has been developed as a potent, selective, and orally available inhibitor of human androgen receptor targeting its binding function-3 for the treatment of castration-resistant prostate cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c11-6-3-7-8(10(13)9(6)12)5(1-2-14)4-15-7/h3-4,15H,1-2,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPVJZQBFOFIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)
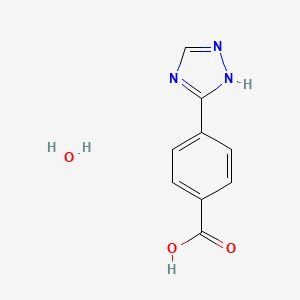
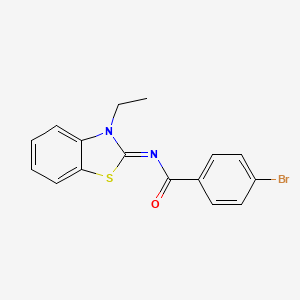

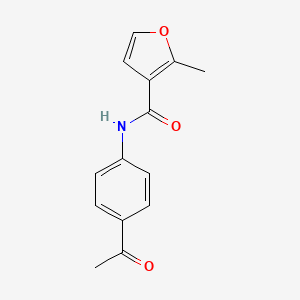
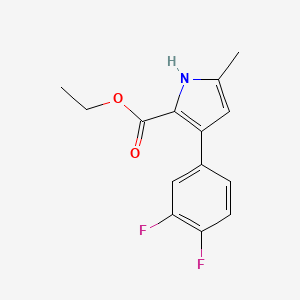
![5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2402747.png)
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)
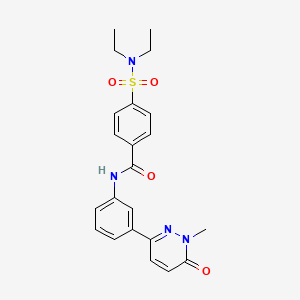
![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)
